1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

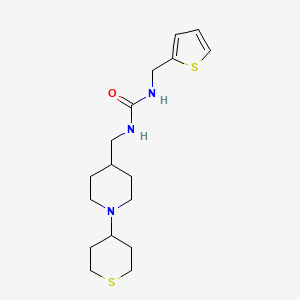

This compound features a urea core bridging two distinct moieties:

- Piperidin-4-ylmethyl group: Substituted at the 1-position with tetrahydro-2H-thiopyran-4-yl, introducing a sulfur-containing six-membered ring.

While direct synthesis or biological data for this compound are absent in the provided evidence, structural analogs offer insights into its properties .

Properties

IUPAC Name |

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3OS2/c21-17(19-13-16-2-1-9-23-16)18-12-14-3-7-20(8-4-14)15-5-10-22-11-6-15/h1-2,9,14-15H,3-8,10-13H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFWAYOHMWAYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that incorporates a thiourea functional group, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a tetrahydrothiopyran moiety, a piperidine ring, and a thiophenyl group. The structural formula can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂OS |

| Molecular Weight | 250.36 g/mol |

| CAS Number | Not specified in the literature |

Biological Activity Overview

Thiourea derivatives, including this compound, have been implicated in various biological activities such as:

- Antimicrobial Activity : Thiourea compounds have shown significant antibacterial and antifungal properties. For instance, studies have indicated that certain thiourea derivatives exhibit potent activity against strains of Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Research has demonstrated that thiourea derivatives can inhibit cancer cell proliferation. One study reported that related compounds displayed cytotoxic effects against various cancer cell lines, with IC₅₀ values in the micromolar range .

- Anti-inflammatory Effects : Some thiourea derivatives have been noted for their ability to modulate inflammatory responses, which may be beneficial in treating conditions such as arthritis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thioureas often act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : The compound may interact with specific receptors involved in pain and inflammation pathways, thereby exerting analgesic effects.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Antitumor Activity : A related thiourea compound demonstrated significant antitumor activity with GI₅₀ values indicating effective inhibition against multiple cancer cell lines including lung and breast cancer .

- Antimicrobial Efficacy : In vitro studies showed that thiourea derivatives exhibited potent antibacterial activity against S. aureus, with IC₅₀ values ranging from 0.25 to 1 µg/mL .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A (Thiourea derivative) | IC₅₀ = 0.5 µg/mL | GI₅₀ = 25 µM | Moderate |

| Compound B (Thioamide derivative) | IC₅₀ = 0.75 µg/mL | GI₅₀ = 30 µM | High |

| 1-((1-(tetrahydro...)) | Potentially high | Promising results in preliminary studies | Under investigation |

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Urea-Based Analogs

Key Observations :

Key Observations :

- Thiopyran-containing compounds (e.g., ) often use reductive amination or sulfonylation, but yields vary widely. The target’s synthesis may face challenges similar to compound 18’s low yield if complex coupling is required .

Physicochemical and Pharmacological Properties

Table 3: Molecular Properties and Potential Bioactivity

Key Observations :

- The target’s thiophene may enhance π-π stacking in enzyme binding pockets compared to ACPU’s adamantane.

- DMPI’s indole core () shows antibacterial synergism, suggesting the target’s thiophene could be explored for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.